4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine
Overview
Description
The compound “4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine” is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been analyzed in several studies . For example, in one study, the docking information of four 1,2,4-triazole derivatives possessing the highest and lowest cytotoxic activity were shown .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied . For example, in one study, novel 4H-1,2,4-triazol-3-yl cycloalkanols were synthesized and their structures were established by NMR and MS analysis .Scientific Research Applications
Antimicrobial Properties
Antimicrobial Studies of Triazole-Thiazolidine Clubbed Compounds
A study explored the antimicrobial behavior of compounds involving 1,2,4-triazole and piperidine, highlighting their potential in addressing microbial infections (Rameshbabu, Gulati, & Patel, 2019).
Antimicrobial Activity of Novel Oxadiazoles
Research on novel oxadiazoles with a 1,2,4-triazole piperidine structure revealed significant antibacterial and moderate antifungal activities, indicating their potential in antimicrobial applications (Vankadari et al., 2013).
Synthesis and Structural Analysis
Synthesis of 1,2,4-Triazol Derivatives
A study focused on synthesizing various 1,2,4-triazol derivatives, including those with piperidine, and analyzed their crystal structure and intermolecular interactions (Shukla et al., 2017).
Synthesis and Structure of 1,2,4-Triazol Salts
Research on the synthesis and structure of 1,2,4-triazole derivatives, including interactions with piperidine, provided insights into the chemical properties and potential applications of these compounds (Hlazunova, 2020).
Enzyme Inhibition Properties
- Enzyme Inhibition of Azinane Triazole Derivatives: A study described the synthesis of azinane triazole-based derivatives, including those with piperidine, and their effectiveness as enzyme inhibitors, relevant in treating diseases like Alzheimer’s and diabetes (Asif et al., 2022).
Future Directions
properties
IUPAC Name |
4-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-4-12(3-1)17-10-15-16-13(17)9-11-5-7-14-8-6-11/h10-12,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFHJUYGATYFLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2CC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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